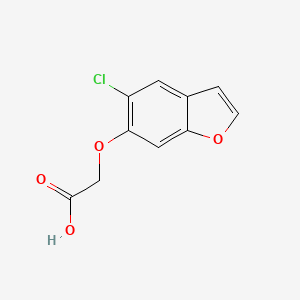

2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid

Description

Properties

CAS No. |

1352542-16-5 |

|---|---|

Molecular Formula |

C10H7ClO4 |

Molecular Weight |

226.61 g/mol |

IUPAC Name |

2-[(5-chloro-1-benzofuran-6-yl)oxy]acetic acid |

InChI |

InChI=1S/C10H7ClO4/c11-7-3-6-1-2-14-8(6)4-9(7)15-5-10(12)13/h1-4H,5H2,(H,12,13) |

InChI Key |

AKLMISKWQNNSGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC2=CC(=C(C=C21)Cl)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Benzofuran Core Formation

The benzofuran scaffold is synthesized via cyclocondensation of 5-chlorosalicylaldehyde with halomalonate esters. Adapted from EP0019955A1, this method involves:

-

Reacting 5-chlorosalicylaldehyde with diethyl bromomalonate in the presence of a base (e.g., potassium hydroxide).

-

Cyclization under reflux in ethanol to yield ethyl 5-chlorobenzofuran-6-carboxylate .

Reaction Conditions :

Etherification with Bromoacetic Acid

The carboxylate intermediate is hydrolyzed to the carboxylic acid, followed by etherification:

-

Hydrolysis : Treating the ester with aqueous NaOH (2 M) at 60°C for 4 h.

-

Williamson Ether Synthesis : Reacting 5-chlorobenzofuran-6-ol with bromoacetic acid in the presence of K₂CO₃ in DMF at 80°C for 12 h.

Key Data :

Radical Coupling Approach

Single-Electron Transfer (SET) Mechanism

Recent advances in radical chemistry enable benzofuran synthesis via heteroatom anion-initiated reactions:

-

Substrate : Lithium-activated 6-iodo-5-chlorobenzofuran.

-

Radical Donor : Sodium thiophenolate (PhSNa) transfers an electron, generating a benzofurylmethyl radical.

-

Coupling : The radical reacts with a heteroatom-centered radical (e.g., sulfur) to form the ether bond.

Optimized Conditions :

Halogenation and Functionalization

Direct Chlorination of Benzofuran

A two-step process from unsubstituted benzofuran:

-

Electrophilic Chlorination : Treating benzofuran with Cl₂ in acetic acid at 50°C to yield 5-chlorobenzofuran .

-

Nitration and Reduction : Introducing a nitro group at position 6, followed by reduction to a hydroxyl group using H₂/Pd-C.

Chlorination Data :

Etherification via Mitsunobu Reaction

The hydroxyl group at position 6 is coupled with acetic acid using Mitsunobu conditions:

-

Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

Outcome :

Industrial-Scale Synthesis

Large-Batch Williamson Ether Synthesis

Adapted from a 3,000 L reactor protocol for analogous compounds:

-

Benzofuranol Preparation : 5-Chlorobenzofuran-6-ol (378 kg) is suspended in acetic acid (1,260 L).

-

Etherification : Bromoacetic acid (300 kg) and H₂SO₄ (690 kg) are added dropwise at 60–85°C for 3–4 h.

-

Workup : Neutralization with Na₂S₂O₃, filtration, and recrystallization from toluene.

Process Metrics :

Comparative Analysis of Methods

Challenges and Optimization

-

Diiodo Byproducts : Excess iodine in iodination steps leads to 3,5-diiodo impurities (<0.5% after recrystallization).

-

Ester Hydrolysis : Alkaline conditions may degrade the benzofuran core; pH must be maintained at 8–9.

-

Radical Stability : Electron-deficient benzofurans require stabilizing ligands (e.g., bipyridine) to prevent decomposition .

Chemical Reactions Analysis

2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorobenzofuran moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Its biological activities make it a valuable compound for studying cellular processes and developing new therapeutic agents.

Medicine: The compound’s potential anti-tumor, antibacterial, and anti-viral properties make it a candidate for drug development and medical research.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The chlorine atom in the target compound increases XLogP3 (~2.5) compared to the hydroxylated analog (XLogP3 ~1.0) . The benzyl ester derivative (XLogP3 4.5) is more lipophilic due to the aromatic benzyl group and ester functionality .

Hydrogen Bonding: The acetic acid group in all compounds contributes to hydrogen bond acceptor capacity.

Biological Activity

2-((5-Chlorobenzofuran-6-yl)oxy)acetic acid is a benzofuran derivative characterized by its unique structure, which includes a benzofuran moiety substituted with a chlorine atom and an ether linkage to an acetic acid group. This compound has garnered attention due to its potential biological activities, including antiviral , anticancer , antibacterial , and anti-inflammatory properties.

The molecular formula for this compound is C10H7ClO4, with a molecular weight of approximately 232.61 g/mol. The synthesis of this compound can be achieved through various methods, including esterification and nucleophilic substitution reactions, which leverage the presence of the chlorine atom on the benzofuran ring.

Antiviral Activity

Benzofuran derivatives have shown significant effects against various viral infections. Specifically, studies indicate that compounds similar to this compound can inhibit viral replication. This property is particularly relevant in the context of developing new antiviral therapies.

Anticancer Activity

Research has demonstrated that benzofuran derivatives exhibit notable anticancer properties. For instance, several studies have focused on their efficacy against various cancer cell lines. The unique structural features of this compound may enhance its biological efficacy in targeting cancer cells .

Antibacterial Activity

The antibacterial potential of benzofuran derivatives has also been extensively studied. Compounds with similar structures have shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL against E. coli and S. aureus. .

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are another area of interest. These compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. Modifications to the benzofuran structure can significantly influence its pharmacological properties. For instance, substituents at specific positions on the benzofuran ring can enhance or diminish antibacterial activity .

Comparative Analysis

The following table summarizes key features and activities of this compound compared to other related compounds:

| Compound Name | Structure Type | Key Activity | Unique Features |

|---|---|---|---|

| This compound | Benzofuran derivative | Antiviral, Anticancer | Contains acetic acid moiety |

| Cloquintocet | Aromatic ether | Herbicide safener | Lacks acetic acid functionality |

| Amiodarone | Benzofuran derivative | Antiarrhythmic | Primarily used for cardiovascular conditions |

Case Studies

Several case studies have highlighted the biological activities of benzofuran derivatives:

- Antimycobacterial Activity : A study by Yempala et al. synthesized a series of benzofuran derivatives and evaluated their efficacy against M. tuberculosis. The most active compound exhibited an MIC of 3.12 μg/mL with low cytotoxicity toward mammalian cells .

- Antibacterial Evaluation : Research conducted on 3-methanone-substituted benzofurans revealed excellent antibacterial activities against various strains, emphasizing the importance of hydroxyl substitutions at specific positions for enhanced efficacy .

- Antifungal Properties : Ryu et al. reported on benzofuran derivatives that showed potent antifungal activity against species such as C. krusei and C. neoformans, suggesting their potential as antifungal agents .

Q & A

Q. How can interference from byproducts in bioactivity assays be mitigated?

- Methodological Answer : Purify the compound via flash chromatography (silica gel, gradient elution) before assays. Include negative controls (e.g., reaction solvents) to identify assay artifacts .

Key Considerations for Experimental Design

- Synthetic Reproducibility : Document reaction stoichiometry and purification steps rigorously to address batch-to-batch variability.

- Data Validation : Use triplicate measurements for spectral and crystallographic data to ensure reproducibility.

- Ethical Compliance : Adhere to laboratory safety protocols for chlorinated compounds (e.g., fume hood use, PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.